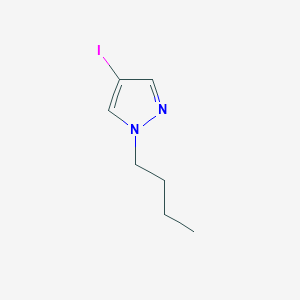

1-Butyl-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPURVXUEGIIVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681995 | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918487-10-2 | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918487-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document elucidates the primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. The guide is intended for researchers, scientists, and professionals in drug development, offering practical insights to facilitate the efficient synthesis of this target compound.

Introduction: The Significance of this compound

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4] This functionalization enables the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[5] The N-butyl group modulates the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. Consequently, this compound serves as a key intermediate for the synthesis of diverse libraries of compounds for high-throughput screening and targeted drug design.[1][6]

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways, illustrated below. The choice between these routes depends on factors such as starting material availability, scalability, and desired purity of the final product.

Caption: Retrosynthetic analysis of this compound.

This guide will detail both synthetic pathways, providing experimentally validated protocols for each key transformation.

Route A: Iodination of 1-Butyl-1H-pyrazole

This route involves the initial synthesis of 1-butyl-1H-pyrazole followed by a regioselective iodination at the C4 position. The electrophilic iodination of the pyrazole ring is a highly regioselective process, predominantly yielding the 4-iodo derivative due to the electronic properties of the pyrazole nucleus, where the C4 position is the most nucleophilic and susceptible to electrophilic attack.[5]

Step 1: Synthesis of 1-Butyl-1H-pyrazole

The N-alkylation of pyrazole is a fundamental transformation. A common and effective method involves the reaction of pyrazole with an alkyl halide in the presence of a base.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.

-

Base Addition: Add a base, such as powdered potassium hydroxide (3.0 eq.) or potassium carbonate (2.0 eq.), to the solution. For enhanced reactivity and milder conditions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq.) can be employed.[7]

-

Alkylation: Add n-butyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude 1-butyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Iodination of 1-Butyl-1H-pyrazole

Several methods are available for the electrophilic iodination of the pyrazole ring. The choice of the iodinating agent and reaction conditions can be tailored based on the desired reactivity and scalability.

N-Iodosuccinimide is a mild and effective iodinating agent, often used for substrates that may be sensitive to harsher conditions.[8]

-

Reaction Setup: Dissolve 1-butyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of trifluoroacetic acid (TFA) and acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3][9]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1-1.5 eq.) portion-wise to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. For less reactive substrates, the reaction can be heated (e.g., to 80 °C).[8][9] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS and iodine.[3]

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.[3][8]

A cost-effective and "green" alternative involves the use of molecular iodine in the presence of an oxidizing agent, which generates the electrophilic iodine species in situ.[8] Hydrogen peroxide is a common and environmentally benign oxidant for this purpose.[3]

-

Reaction Setup: To a stirred suspension of 1-butyl-1H-pyrazole (1.0 eq.) in water, add iodine (I₂) (0.5 eq.).[3]

-

Oxidant Addition: To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq.) dropwise at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[3]

Route B: N-Butylation of 4-Iodo-1H-pyrazole

This alternative synthetic pathway commences with the iodination of the parent pyrazole, followed by the N-alkylation with a butyl group.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

The direct iodination of pyrazole is a well-established and efficient reaction, with high regioselectivity for the C4 position.[3]

The protocols described in section 3.2 (Method 1 and Method 2) can be directly applied to pyrazole as the starting material to synthesize 4-iodo-1H-pyrazole.

Step 2: N-Butylation of 4-Iodo-1H-pyrazole

The N-alkylation of 4-iodo-1H-pyrazole proceeds similarly to the alkylation of the parent pyrazole.

-

Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1.0 eq.) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.[7]

-

Alkylation: Add n-butyl bromide (1.5 eq.) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.[7]

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Iodination of 1-Butyl-1H-pyrazole | Route B: N-Butylation of 4-Iodo-1H-pyrazole |

| Starting Materials | Pyrazole, n-Butyl Bromide | Pyrazole, Iodinating Agent |

| Key Intermediates | 1-Butyl-1H-pyrazole | 4-Iodo-1H-pyrazole |

| Potential for Side Reactions | Potential for over-iodination if not controlled.[10] | N-alkylation of unsymmetrical pyrazoles can sometimes yield a mixture of N1 and N2 isomers, though for 4-iodopyrazole, this is less of a concern due to symmetry.[2] |

| Overall Yield | Generally good to excellent yields for both steps. | Generally good to excellent yields for both steps. |

| Purification | Requires purification of the intermediate and final product. | Requires purification of the intermediate and final product. |

Visualization of a Key Synthetic Workflow

The following diagram illustrates the key steps in Route B for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via Route B.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the iodination and N-butylation of a pyrazole core. Both synthetic routes presented in this guide are robust and can be adapted to various laboratory settings. The choice of a specific route and iodination method will depend on factors such as cost, availability of reagents, and the desired scale of the synthesis. The protocols provided herein, grounded in established chemical literature, offer a reliable foundation for researchers to efficiently access this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2018). Molecules, 23(10), 2469. Retrieved from [Link]

-

Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(35), 27863-27871. Retrieved from [Link]

-

Lyalin, B. V., & Petrosyan, V. A. (2019). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 24(19), 3531. Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71. Retrieved from [Link]

-

Pyrazole iodination. (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Thomas, J. C., et al. (2016). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(10), 4296-4303. Retrieved from [Link]

-

Vaughan, J. D., et al. (1970). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 92(3), 730-733. Retrieved from [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2007). The Journal of Organic Chemistry, 72(25), 9854-9857. Retrieved from [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2015). ResearchGate. Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019). Molecules, 24(15), 2736. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (2000). ResearchGate. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry, 87(15), 10018-10025. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-38. Retrieved from [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2017). Molecules, 22(10), 1641. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2019). Molecules, 24(18), 3290. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1] The pyrazole scaffold is a prevalent motif in a multitude of biologically active compounds, and the strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2][3][4] Among these, 1-butyl-4-iodo-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The butyl group at the N1 position enhances lipophilicity, a key factor in drug design, while the iodine atom at the C4 position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][5] This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

N-Alkylation of 4-iodopyrazole: This initial step involves the introduction of the butyl group onto the nitrogen atom of the pyrazole ring.

-

Iodination of 1-butyl-1H-pyrazole: This alternative approach involves first synthesizing 1-butyl-1H-pyrazole and then introducing the iodine atom at the 4-position.

While both routes are viable, the N-alkylation of the commercially available 4-iodopyrazole is often preferred due to its directness and high efficiency. This guide will focus on this primary route.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for maximizing yield and purity while ensuring safety. The N-alkylation of 4-iodopyrazole is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, rendering it nucleophilic for attack on an alkylating agent, such as 1-bromobutane or 1-iodobutane. The choice of base and solvent can significantly impact the reaction's success. A moderately strong base, such as sodium hydroxide or potassium carbonate, is sufficient to deprotonate the pyrazole without causing unwanted side reactions. The solvent should be polar aprotic, such as acetone or dimethylformamide (DMF), to dissolve the reactants and facilitate the nucleophilic substitution reaction.[1]

Experimental Protocol: N-Alkylation of 4-Iodopyrazole

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 1.0 eq | - |

| 1-Bromobutane | C₄H₉Br | 137.02 | 1.2 eq | - |

| Sodium Hydroxide | NaOH | 40.00 | 1.5 eq | - |

| Acetone | C₃H₆O | 58.08 | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |

| Saturated aq. NH₄Cl | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq.) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.[1]

-

Addition of Alkylating Agent: To this mixture, add 1-bromobutane (1.2 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).[1]

-

Extraction: Extract the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The N-alkylation of 4-iodopyrazole proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: The Sɴ2 mechanism for the N-alkylation of 4-iodopyrazole.

-

Deprotonation: The hydroxide ion (OH⁻) from sodium hydroxide acts as a base, abstracting the acidic proton from the N1 position of the 4-iodopyrazole ring. This generates the pyrazole anion, a potent nucleophile.

-

Nucleophilic Attack: The negatively charged nitrogen of the pyrazole anion then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion in a concerted SN2 fashion. This step forms the desired C-N bond and yields this compound.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[7][9]

-

Reagent Handling:

-

4-Iodopyrazole: May cause skin, eye, and respiratory irritation.[9] Handle with care and avoid creating dust.

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][10]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7][9]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum should show characteristic signals for the butyl group and the pyrazole ring protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.[11]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate stirring. |

| Loss of product during workup. | Perform extractions carefully. Ensure complete drying of the organic layer. | |

| Formation of Side Products | Over-alkylation (dialkylation). | Use a slight excess of the alkylating agent, but avoid a large excess. |

| Reaction with other functional groups. | If the starting material has other reactive sites, consider using a protecting group strategy.[12] | |

| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The N-alkylation of 4-iodopyrazole provides a direct and efficient route to this compound, a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important building block for applications in drug discovery and materials science. The versatility of the iodine substituent opens up a vast chemical space for the creation of novel and complex molecules through various cross-coupling reactions.[1][5]

References

- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.

- J. Org. Chem. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Ambeed.com. (n.d.). 121669-70-3 | 1-Boc-4-iodopyrazole.

- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- Fluorochem. (2024). Safety Data Sheet.

- Fisher Scientific. (2014). Iodine - SAFETY DATA SHEET.

- ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.

- BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.

- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.

- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- PMC - PubMed Central. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.

- BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- Santa Cruz Biotechnology. (n.d.). 1-Boc-4-iodopyrazole.

- BLDpharm. (n.d.). 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives.

- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Google Patents. (n.d.). N-alkylation method of pyrazole.

- ChemicalBook. (2025). tert-Butyl 4-iodopyrazole-1-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 1-butyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This document details a reliable two-step synthetic pathway, discusses the underlying reaction mechanisms, provides step-by-step experimental protocols, and outlines crucial safety and characterization procedures. The content is specifically tailored for researchers, scientists, and drug development professionals seeking to incorporate this scaffold into their synthetic programs.

Introduction and Strategic Importance

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2][3] The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel therapeutic agents.

Specifically, the introduction of a halogen, such as iodine, at the C4 position creates a highly versatile intermediate.[4][5] The carbon-iodine bond serves as a synthetic linchpin for introducing diverse functional groups and building molecular complexity via established methodologies like Suzuki, Sonogashira, and Heck cross-coupling reactions.[4] The N1-butyl group enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates. Therefore, this compound represents a strategic starting material for generating libraries of novel compounds for biological screening.

This guide focuses on a robust and scalable two-step synthesis commencing from pyrazole, involving N-alkylation followed by a regioselective electrophilic iodination.

Mechanistic Insights and Rationale

The overall synthetic strategy is a two-stage process: N-alkylation of pyrazole followed by electrophilic iodination. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: N-Butylation of Pyrazole

The first step involves the alkylation of the pyrazole nitrogen with a suitable butylating agent, such as 1-bromobutane. Pyrazole, being a weak base, requires deprotonation by a stronger base (e.g., potassium carbonate, sodium hydride) to generate the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane in a classic SN2 reaction to form 1-butyl-1H-pyrazole.

Stage 2: Electrophilic Iodination

The core of this synthesis is the highly regioselective iodination of the 1-butyl-1H-pyrazole intermediate. This reaction proceeds via a classical electrophilic aromatic substitution mechanism.[4][6]

-

Activation and Regioselectivity: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[4] This high regioselectivity is governed by the electronic directing effects of the two nitrogen atoms in the ring.

-

Iodinating Agent: While various iodinating agents can be used, N-Iodosuccinimide (NIS) is often the reagent of choice.[7][8] It is a convenient, solid, and mild source of an electrophilic iodine species ("I⁺").[7] In some cases, catalytic amounts of an acid can be used to activate the NIS, further enhancing its electrophilicity.[8][9]

-

Mechanism: The reaction is initiated by the attack of the electron-rich C4 position of the pyrazole on the electrophilic iodine of NIS. This forms a resonance-stabilized intermediate known as an arenium ion (or sigma complex). In the final step, a base (which can be the succinimide anion byproduct) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

The mechanism is depicted in the diagram below.

Caption: Mechanism of electrophilic iodination at the C4 position.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Stage 1: Synthesis of 1-Butyl-1H-pyrazole

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Pyrazole | 68.08 | 5.00 g | 73.4 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 110.1 | 1.5 |

| 1-Bromobutane | 137.02 | 12.1 g (9.5 mL) | 88.1 | 1.2 |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110.1 mmol).

-

Add acetonitrile (100 mL) to the flask.

-

Begin vigorous stirring and add 1-bromobutane (9.5 mL, 88.1 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 1-butyl-1H-pyrazole as a colorless oil.

Stage 2: Synthesis of this compound

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 1-Butyl-1H-pyrazole | 124.19 | 5.00 g | 40.3 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 9.96 g | 44.3 | 1.1 |

| Acetonitrile (MeCN) | 41.05 | 80 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-butyl-1H-pyrazole (5.00 g, 40.3 mmol) in acetonitrile (80 mL).

-

Cool the solution to 0°C using an ice-water bath.

-

Add N-Iodosuccinimide (9.96 g, 44.3 mmol) to the solution in portions over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.

Synthetic Workflow Visualization

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]

1-butyl-4-iodo-1H-pyrazole chemical properties

An In-Depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity. This guide focuses on this compound, a key heterocyclic building block whose utility is defined by the interplay of its constituent parts: the N1-butyl group, which enhances lipophilicity and influences solubility, and the C4-iodo substituent, a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core chemical properties, reactivity, and strategic applications of this compound. We will delve into its synthesis, spectroscopic characterization, and its pivotal role in advanced cross-coupling methodologies, providing not just protocols but the underlying chemical logic to empower your research and development endeavors.

Core Chemical and Physical Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The butyl group at the N1 position and the iodine atom at the C4 position impart specific characteristics crucial for its synthetic utility.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-tert-Butyl-4-iodo-1H-pyrazole | 1-Boc-4-iodo-1H-pyrazole |

| CAS Number | Not explicitly found; derivative of 4-iodopyrazole | 1354705-41-1[1] | 121669-70-3[2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₁IN₂ | C₇H₁₁IN₂[1] | C₈H₁₁IN₂O₂[2][9] |

| Molecular Weight | 250.08 g/mol | 250.08 g/mol [1] | 294.09 g/mol [2][4][5][6] |

| Appearance | White to yellow solid (predicted) | White to yellow solid[1] | White to off-white solid or powder[3][6] |

| Melting Point | Not available | Not available | 67-70 °C[3][6] |

| Boiling Point | Predicted: ~300-320 °C | Not available | 312.0±34.0 °C (Predicted)[3][6] |

| Storage | Store in a dry, cool, well-ventilated area[1] | Store in a dry, cool, well-ventilated area[1] | 2-8°C, protect from light[4][6] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is essential in synthesis. The following spectroscopic characteristics are expected for this compound, based on data from analogous structures.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum will provide clear signals for both the pyrazole core and the butyl substituent. The pyrazole protons at the C3 and C5 positions will appear as distinct singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the adjacent methylene (CH₂) group, another multiplet for the next methylene, and a triplet for the N-CH₂ group at a more downfield position due to the influence of the adjacent nitrogen atom. For the related 1-tert-butyl derivative, the nine equivalent protons of the tert-butyl group appear as a prominent singlet at δ 1.68 ppm.[1]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 250, corresponding to its molecular weight. The isotope pattern will be characteristic of a compound containing one iodine atom. Common fragmentation pathways would involve the loss of the butyl group or fragments thereof.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key vibrational bands include aromatic C-H stretching above 3100 cm⁻¹, aliphatic C-H stretching from the butyl group in the 2850-2960 cm⁻¹ region, and C=C/C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ range.[1]

Synthesis and Handling

The most direct and common synthesis of this compound involves the N-alkylation of the commercially available 4-iodo-1H-pyrazole. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of 4-iodopyrazole.[10][11]

-

Preparation: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetone or DMF (approx. 0.5 M), add a base (e.g., K₂CO₃, 1.5 equiv or 20% aq. NaOH, 1.5 equiv).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane or 1-iodobutane (1.1-1.5 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied to accelerate the reaction if necessary.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂, EtOAc) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Stability and Handling

-

Stability: this compound is generally stable under normal laboratory conditions. However, like many iodo-aromatic compounds, it should be protected from light to prevent potential degradation over long-term storage. It has been shown to be stable in coupling reactions at temperatures up to 130 °C, but decomposition can occur at higher temperatures (~160 °C).[11][12]

-

Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a fume hood. Potential hazards include skin and eye irritation. Organic iodides can be harmful if inhaled or ingested.[1]

Reactivity and Key Synthetic Applications

The synthetic power of this compound lies almost entirely in the reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-coupling reactions.[13] This reactivity allows for the precise and efficient introduction of diverse molecular fragments at the C4 position of the pyrazole ring.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction provides a direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in pharmaceuticals.[14]

-

Causality: The reaction is highly effective because the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[14] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields.[14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol: Suzuki-Miyaura Coupling [14]

-

In a reaction vessel under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

-

Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

B. Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting this compound with a terminal alkyne. This reaction is invaluable for creating rigid linkers in molecules and serves as a gateway to further transformations of the alkyne moiety.[13][15][16]

-

Causality: This reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][17] The use of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and often as a solvent.[13][17]

General Protocol: Sonogashira Coupling [13]

-

To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) under an inert atmosphere, add a solvent such as triethylamine or THF/triethylamine.

-

Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove salts and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.[18] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, which is critical for synthesizing compounds targeting biological systems where amine functionality is key for binding (e.g., kinase inhibitors).[18]

-

Causality: The success of this C-N bond formation relies heavily on the choice of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos).[19][20] These ligands accelerate the rate of reductive elimination (the final C-N bond-forming step), which helps to outcompete side reactions like deiodination.[19] The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and depends on the specific amine coupling partner.[18]

D. Potential Challenge: Deiodination

A common side reaction in palladium-catalyzed couplings involving iodo-heterocycles is hydrodehalogenation, or deiodination, where the iodine atom is replaced by a hydrogen atom.[19] This leads to the formation of 1-butyl-1H-pyrazole as a byproduct, reducing the yield of the desired product.

-

Mitigation Strategies:

-

Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step, minimizing the time the organopalladium intermediate has to undergo deiodination.[19]

-

Solvent: Switching from protic solvents (which can act as a hydride source) to aprotic solvents like dioxane, toluene, or THF can reduce the rate of deiodination.[19]

-

Temperature Control: While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate deiodination. Careful temperature optimization is key.[19]

-

Strategic Importance in Drug Discovery

The this compound scaffold is more than just a chemical curiosity; it is a strategic tool for drug discovery. The pyrazole core is found in numerous FDA-approved drugs. The C4 position, functionalized through the reactions described above, allows for the exploration of chemical space around the core, a fundamental activity in lead optimization.

-

Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole that presents a key hydrogen bond donor/acceptor motif to the kinase hinge region. The substituent at the C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket, making this compound an ideal starting point for building libraries of potential inhibitors.[18]

-

Rapid Library Synthesis: The robust and high-yielding nature of the cross-coupling reactions involving the C-I bond makes this building block perfectly suited for parallel synthesis and the rapid generation of compound libraries for high-throughput screening. Microwave-assisted synthesis can further accelerate this process.[21]

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for versatility and efficiency. Its value is derived from a stable, N-alkylated pyrazole core combined with a highly reactive C-I bond that serves as a linchpin for a multitude of powerful cross-coupling reactions. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, handling, and reactivity is not merely academic—it is a practical necessity for the rational design and synthesis of next-generation therapeutics. By mastering the application of this reagent, scientists can significantly accelerate the discovery process, efficiently navigating the complex path from a molecular concept to a potential clinical candidate.

References

- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv

- 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1. Smolecule.

- 1-Boc-4-iodopyrazole, CAS 121669-70-3. Santa Cruz Biotechnology.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.

- Application Notes and Protocols: 4-Iodopyrazole in C

- t-Butyl 4-iodopyrazole-1-carboxyl

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.

- Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Home Sunshine Pharma.

- Preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.

- 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl

- Stability of 4-iodopyrazole under different reaction conditions. Benchchem.

- tert-Butyl 4-iodopyrazole-1-carboxyl

- tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- tert-Butyl 4-iodopyrazole-1-carboxyl

- 121669-70-3 | 1-Boc-4-iodopyrazole. Ambeed.com.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

Sources

- 1. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 6. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 7. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 121669-70-3 | 1-Boc-4-iodopyrazole | Amides | Ambeed.com [ambeed.com]

- 9. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-butyl-4-iodo-1H-pyrazole

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-butyl-4-iodo-1H-pyrazole is a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. As a functionalized heterocyclic compound, its unique structural attributes—a planar aromatic pyrazole core, a flexible N-butyl substituent, and a versatile iodine atom at the C4 position—make it an invaluable intermediate for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a highly reactive handle for sophisticated cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery. Furthermore, the presence of the iodine atom introduces the potential for halogen bonding, a non-covalent interaction of increasing importance in rational drug design. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, purification, and in-depth structural elucidation through advanced spectroscopic and analytical techniques. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind methodological choices and provides robust, self-validating protocols for its preparation and characterization, empowering researchers to leverage this potent building block in their scientific endeavors.

Part 1: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and diverse biological activities.[1] The introduction of a halogen, specifically iodine, onto the pyrazole ring at the 4-position dramatically enhances its synthetic utility.[1] This modification provides a strategic site for creating carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1][2]

Causality Behind Iodination: The choice of iodine over other halogens is deliberate. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in these catalytic cycles, allowing for milder reaction conditions and broader functional group tolerance.[2] This reactivity is crucial when constructing complex, multi-functional molecules typical of modern drug candidates.

Moreover, the iodine atom is an effective halogen bond donor. This directional, non-covalent interaction can play a significant role in molecular recognition at a biological target, enhancing binding affinity and specificity.[3][4] The N-butyl group, in turn, modulates the compound's lipophilicity and solubility, critical parameters influencing its pharmacokinetic profile. Thus, this compound is not merely a synthetic intermediate but a strategically designed building block for creating novel chemical entities with tailored properties.[5]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through the N-alkylation of 4-iodopyrazole. This process requires careful selection of reagents and conditions to ensure high regioselectivity and yield.

Recommended Synthetic Protocol: Phase-Transfer Catalyzed N-Alkylation

This protocol is recommended for its mild conditions, high efficiency, and operational simplicity, often obviating the need for anhydrous solvents.

Principle of Method: Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble pyrazole salt and the water-insoluble alkylating agent (1-bromobutane). A catalyst like tetrabutylammonium bromide (TBAB) transports the pyrazolate anion from the solid or aqueous phase into the organic phase where the reaction occurs. Potassium hydroxide or potassium carbonate is used as the base to deprotonate the 4-iodopyrazole.

Step-by-Step Methodology:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).

-

Addition of Alkylating Agent: To this solid mixture, add 1-bromobutane (1.1 eq.). For this specific reaction, it can often be run neat (solvent-free), which is environmentally advantageous. Alternatively, toluene can be used as a solvent.

-

Reaction Execution: Stir the mixture vigorously at 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting 4-iodopyrazole), cool the mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[5]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Comprehensive Molecular Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Core Molecular Geometry

The molecule consists of a five-membered aromatic pyrazole ring. A butyl group is attached to the N1 nitrogen atom, and an iodine atom is substituted at the C4 position. The planarity of the pyrazole ring is a key feature, influencing its aromatic character and interactions.

Caption: 2D representation of this compound.

Spectroscopic and Analytical Data

A suite of analytical techniques is required for unambiguous characterization.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₃IN₂ |

| Molecular Weight | 264.11 g/mol |

| Appearance | Typically a white to yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.5 (s, 1H, H5), 7.4 (s, 1H, H3), 4.1 (t, 2H, N-CH₂), 1.8 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 142.0 (C5), 135.0 (C3), 60.0 (C4-I), 52.0 (N-CH₂), 32.0, 19.5, 13.5 |

| Mass Spec (ESI-MS) | m/z = 265.02 [M+H]⁺ |

Experimental Protocols for Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Data Analysis:

-

¹H NMR: Expect two singlets in the aromatic region (7.4-7.5 ppm) corresponding to the two protons on the pyrazole ring. The butyl chain will show a triplet for the N-CH₂, two multiplets for the central CH₂ groups, and a triplet for the terminal CH₃.

-

¹³C NMR: The carbon attached to iodine (C4) will appear at a characteristic upfield chemical shift (around 60 ppm) due to the heavy atom effect. The other two pyrazole carbons and the four distinct carbons of the butyl chain should be observable.

-

Protocol 2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 265.02. The high-resolution mass spectrum should confirm the elemental composition C₈H₁₄IN₂⁺.

Part 4: Applications in Advanced Synthesis

The true value of this compound lies in its capacity as a versatile substrate for constructing more elaborate molecules, particularly through palladium-catalyzed cross-coupling reactions. The C-I bond is the reactive site for these transformations.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form C-C bonds, yielding 4-aryl-1-butylpyrazoles. These structures are common in kinase inhibitors.[2]

-

Sonogashira Coupling: Couples with terminal alkynes to form C-C bonds, producing 4-alkynyl-1-butylpyrazoles, which are important precursors for various heterocyclic systems.[2]

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, leading to 4-amino-1-butylpyrazole derivatives, a scaffold with significant biological activity.[6]

Caption: Key synthetic transformations of this compound.

Conclusion

This compound stands out as a molecular building block of significant strategic value for researchers in drug discovery and organic synthesis. Its well-defined molecular structure, characterized by a reactive iodine handle and a lipophilic butyl chain on a stable pyrazole core, offers a reliable and versatile platform for chemical innovation. The robust synthetic and analytical protocols outlined in this guide provide the necessary framework for scientists to confidently prepare, characterize, and deploy this compound in the creation of novel, high-value molecules. The continued exploration of iodinated pyrazoles is poised to unlock new therapeutic agents and advanced materials.

References

-

Taylor & Francis. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]]

-

BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Retrieved from 5]

-

BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Retrieved from 1]

-

AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]3]

-

University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]4]

-

BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Retrieved from 6]

-

BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from 2]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 1-butyl-4-iodo-1H-pyrazole

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 1-butyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. For professionals in drug development and scientific research, the unambiguous structural confirmation of such intermediates is paramount. While a complete set of empirically-derived spectra for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from closely related analogues to construct a reliable, predicted spectroscopic profile. This guide serves as an authoritative benchmark for the synthesis, purification, and analytical validation of this compound.

Iodinated pyrazoles are critical precursors in modern synthetic chemistry. The carbon-iodine bond provides a versatile handle for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] The N-butyl group modulates solubility and steric properties, making this scaffold particularly useful for developing targeted therapeutics.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The following diagram illustrates the conventional numbering for the this compound core structure, which will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Synthesis Protocol: N-Alkylation of 4-Iodopyrazole

The most direct and reliable route to this compound is the N-alkylation of the commercially available 4-iodo-1H-pyrazole with a suitable butylating agent, such as 1-bromobutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under basic conditions provides a high-yielding and clean reaction.[3]

Experimental Protocol

-

Materials :

-

4-iodo-1H-pyrazole (1.0 eq.)

-

1-bromobutane (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

-

Procedure :

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-iodo-1H-pyrazole, anhydrous potassium carbonate, and a catalytic amount of TBAB.

-

Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration relative to the pyrazole).

-

With vigorous stirring, add 1-bromobutane dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodopyrazole is consumed.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

This protocol is robust and highly regioselective for the N1 position due to thermodynamic control.[4]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of N-alkylation and halogenation on the pyrazole ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show six distinct signals corresponding to the two aromatic protons on the pyrazole ring and the four sets of protons on the n-butyl chain.

-

Pyrazole Protons (H-3 and H-5) : In the parent 4-iodopyrazole, the H-3 and H-5 protons are equivalent and appear as a single peak.[5] Upon N1-alkylation, this symmetry is broken, and two distinct singlets are expected. The H-5 proton, being closer to the N-butyl group, will likely experience a slight upfield shift compared to the H-3 proton. Both protons will be downfield due to the aromatic nature of the ring.

-

N-Butyl Protons : The butyl group will display a characteristic set of coupled signals. The methylene group attached to the pyrazole nitrogen (C1'-H₂) will be the most downfield of the aliphatic protons, appearing as a triplet due to coupling with the adjacent C2'-H₂ protons. The internal methylene groups (C2'-H₂ and C3'-H₂) will appear as complex multiplets (often approximated as sextets or quintets). The terminal methyl group (C4'-H₃) will be the most upfield signal, appearing as a triplet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.65 | Singlet (s) | 1H | H-5 | Aromatic proton adjacent to N-butyl group. |

| ~ 7.55 | Singlet (s) | 1H | H-3 | Aromatic proton adjacent to second nitrogen. |

| ~ 4.15 | Triplet (t) | 2H | C1'-H₂ | Methylene attached to electronegative N1 of the pyrazole ring. |

| ~ 1.85 | Sextet/Quintet | 2H | C2'-H₂ | Methylene protons adjacent to C1' and C3'. |

| ~ 1.35 | Sextet | 2H | C3'-H₂ | Methylene protons adjacent to C2' and C4'. |

| ~ 0.95 | Triplet (t) | 3H | C4'-H₃ | Terminal methyl group of the alkyl chain. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The presence of the heavy iodine atom at C-4 will have a pronounced effect on its chemical shift.

-

Pyrazole Carbons (C-3, C-4, C-5) : The C-4 carbon, directly bonded to iodine, is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect," a phenomenon commonly observed for carbons bearing bromine or iodine.[6] This is a highly diagnostic signal. The C-3 and C-5 carbons will resonate in the typical aromatic region for pyrazoles, with C-5 appearing slightly more downfield due to its proximity to the N-butyl substituent.

-

N-Butyl Carbons : The chemical shifts of the butyl carbons will follow a predictable pattern, with the C-1' carbon attached to the nitrogen being the most downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 140.5 | C-5 | Aromatic carbon adjacent to N-butyl group. |

| ~ 133.0 | C-3 | Aromatic carbon adjacent to N2. |

| ~ 55.0 | C-4 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect. |

| ~ 50.5 | C-1' | Carbon directly attached to the pyrazole nitrogen. |

| ~ 32.5 | C-2' | Methylene carbon. |

| ~ 19.8 | C-3' | Methylene carbon. |

| ~ 13.6 | C-4' | Terminal methyl carbon. |

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragment ions that confirm the molecular structure.

-

Molecular Ion (M⁺) : The molecular weight of this compound (C₇H₁₁IN₂) is 250.08 g/mol . The molecular ion peak is expected at m/z = 250.[7]

-

Fragmentation Pattern : The primary fragmentation pathways for N-alkyl heterocycles involve cleavage of the alkyl chain.

-

Alpha-Cleavage : The most likely initial fragmentation is the cleavage of the C2'-C3' bond (alpha to the ring system's influence), leading to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment at m/z = 207.

-

Loss of Butene : A common fragmentation for n-butyl chains is the loss of butene via a McLafferty-type rearrangement or simple cleavage, leading to a fragment corresponding to the 4-iodopyrazole cation at m/z = 194.

-

Butyl Cation : Cleavage of the N-C1' bond can generate a butyl cation ([C₄H₉]⁺) at m/z = 57.

-

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 250 | [C₇H₁₁IN₂]⁺ | Molecular Ion (M⁺) |

| 207 | [M - C₃H₇]⁺ | Loss of propyl radical (alpha-cleavage) |

| 194 | [C₃H₃IN₂]⁺ | Loss of butene (C₄H₈) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3140 - 3100 | C-H Stretch | Medium | Aromatic C-H stretches on the pyrazole ring. |

| 2960 - 2870 | C-H Stretch | Strong | Aliphatic C-H stretches of the n-butyl group. |

| ~ 1540 | C=N Stretch | Medium | Pyrazole ring stretching vibration. |

| ~ 1465 | C-H Bend | Medium | Methylene (scissoring) bend of the butyl group. |

| ~ 1380 | C-H Bend | Medium | Methyl (symmetric) bend of the butyl group. |

| 600 - 500 | C-I Stretch | Weak | Carbon-Iodine bond stretch (often weak and in the far IR region). |

Conclusion

The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. This guide provides a robust, predicted dataset that serves as a valuable reference for scientists engaged in its synthesis and application. The key identifying features are the two distinct aromatic singlets in the ¹H NMR spectrum, the heavily shielded C-4 signal in the ¹³C NMR spectrum (~55 ppm), a molecular ion at m/z 250 in the mass spectrum, and the characteristic aliphatic and aromatic C-H stretching bands in the IR spectrum. This comprehensive analysis ensures high confidence in the identity and purity of this important synthetic intermediate, facilitating its effective use in drug discovery and development pipelines.

References

-

Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. Available at: [Link]

-

Zora, M., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 76(17), 7088–7095. Available at: [Link]

-

PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(22), 16909-16918. Available at: [Link]

-

Zhang, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

- Lunn, G. & Sansone, E. B. (2012).

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

Sources

- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]

Introduction: The Structural Significance of 1-butyl-4-iodo-1H-pyrazole

An In-depth Technical Guide to the NMR Analysis of 1-butyl-4-iodo-1H-pyrazole

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities[1][2]. The specific substitution pattern of this molecule—a butyl group at the N1 position and an iodine atom at the C4 position—renders it a highly versatile intermediate for synthetic transformations. The butyl group modulates lipophilicity and solubility, while the iodo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures[3][4].

Given its role as a precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise insights into the molecule's electronic environment, connectivity, and stereochemistry. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of this compound, moving from theoretical prediction to advanced 2D structural elucidation.

Part 1: Theoretical NMR Prediction - A Framework for Analysis